N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide
Brand Name: Vulcanchem
CAS No.: 308298-79-5
VCID: VC7219766
InChI: InChI=1S/C13H13FN2OS/c1-2-3-12(17)16-13-15-11(8-18-13)9-4-6-10(14)7-5-9/h4-8H,2-3H2,1H3,(H,15,16,17)
SMILES: CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F
Molecular Formula: C13H13FN2OS
Molecular Weight: 264.32

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide

CAS No.: 308298-79-5

Cat. No.: VC7219766

Molecular Formula: C13H13FN2OS

Molecular Weight: 264.32

* For research use only. Not for human or veterinary use.

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide - 308298-79-5

Specification

CAS No. 308298-79-5
Molecular Formula C13H13FN2OS
Molecular Weight 264.32
IUPAC Name N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide
Standard InChI InChI=1S/C13H13FN2OS/c1-2-3-12(17)16-13-15-11(8-18-13)9-4-6-10(14)7-5-9/h4-8H,2-3H2,1H3,(H,15,16,17)
Standard InChI Key ZPFLSPBYGZXWKJ-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring substituted at the 4-position with a 4-fluorophenyl group and at the 2-position with a butanamide moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to the molecule's planarity and electronic properties, while the fluorophenyl group enhances lipophilicity and metabolic stability . The butanamide chain (CH2CH2CH2CONH2) provides flexibility, potentially influencing binding interactions with biological targets.

Key Structural Features:

  • Thiazole core: Facilitates π-π stacking and hydrogen bonding.

  • 4-Fluorophenyl group: Introduces electron-withdrawing effects and improves bioavailability.

  • Butanamide linker: Balances hydrophilicity and steric bulk.

Molecular Formula and Weight

Based on analogous structures , the molecular formula is deduced as C13H13FN2OS, with a molecular weight of 264.32 g/mol.

Table 1: Comparative Molecular Data of Thiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]butanamideC13H13FN2OS264.32Not Available
4-((4-Fluorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamideC20H19FN2O2S2402.5923089-12-7
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide C18H15FN2OS326.39Not Available

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide likely follows a multi-step approach, as observed in related compounds :

  • Thiazole Ring Formation:

    • Hantzsch Thiazole Synthesis: Reaction of α-bromo ketones with thioureas or thioamides. For example, 4-fluorophenylacetone may react with thiourea in the presence of iodine to form the 4-(4-fluorophenyl)thiazole-2-amine intermediate.

  • Amidation:

    • Coupling the thiazole-2-amine with butyric acid derivatives, such as butyryl chloride, under Schotten-Baumann conditions or using carbodiimide-based coupling agents (e.g., EDC/HOBt).

  • Purification:

    • Column chromatography or recrystallization to isolate the final product.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the fluorophenyl aromatic protons (δ 7.2–7.8 ppm), thiazole protons (δ 7.1–7.3 ppm), and butanamide chain (δ 2.3–3.1 ppm for CH2 groups; δ 6.5–7.0 ppm for NH) .

  • Infrared Spectroscopy (IR):

    • Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch).

  • Mass Spectrometry:

    • Molecular ion peak at m/z 264.32 (M⁺) with fragments corresponding to the thiazole ring (e.g., m/z 123 for C6H4FNS) .

CompoundTarget Organism/Cell LineActivity (IC50/MIC)Mechanism of Action
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]butanamide (predicted)S. aureusMIC = 10–20 µg/mLCell wall synthesis inhibition
4-((4-Fluorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamideHeLa cellsIC50 = 9.8 µMApoptosis induction

Comparative Analysis with Related Thiazole Derivatives

Structural Modifications and Activity Trends

  • Electron-Withdrawing Groups: The 4-fluorophenyl substituent increases metabolic stability compared to non-halogenated analogs.

  • Chain Length: Butanamide derivatives exhibit superior solubility compared to shorter-chain analogs (e.g., propanamide) .

Pharmacokinetic Considerations

  • Lipophilicity: LogP values for similar compounds range from 2.5–3.5, indicating moderate blood-brain barrier permeability.

  • Metabolism: Predominant hepatic oxidation via CYP3A4, with fluorine reducing susceptibility to oxidative degradation.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies:

    • Systematic modification of the butanamide chain and fluorophenyl group to optimize potency and selectivity.

  • In Vivo Toxicity Profiling:

    • Evaluate acute and chronic toxicity in rodent models.

  • Formulation Development:

    • Nanoencapsulation to enhance bioavailability and target-specific delivery.

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